4-(11-Hydroxyundecyloxy)benzaldehyde
Overview
Description
“4-(11-Hydroxyundecyloxy)benzaldehyde” is a chemical compound with the molecular formula C18H28O3 and a molecular weight of 292.42 . It appears as a white to almost white powder or crystal .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C18H28O3/c19-14-8-6-4-2-1-3-5-7-9-15-21-18-12-10-17(16-20)11-13-18/h10-13,16,19H,1-9,14-15H2
. This indicates the specific arrangement of atoms in the molecule. Physical and Chemical Properties Analysis
“this compound” is a solid at 20 degrees Celsius . It has a melting point range of 62.0 to 66.0 degrees Celsius . It is soluble in methanol .Scientific Research Applications
Environmental Remediation
Advanced oxidation processes (AOPs) have been extensively studied for the degradation of persistent pollutants in water, with benzaldehyde derivatives being potentially relevant by-products. AOPs are critical in breaking down recalcitrant compounds into less harmful substances, showcasing the importance of related benzaldehyde compounds in environmental chemistry and their potential role in enhancing degradation pathways (Qutob et al., 2022).
Oxidative Stress Biomarkers
Research on 4-hydroxynonenal (HNE), a bioactive marker of oxidative stress, suggests that derivatives of benzaldehyde could play a role in understanding cellular damage mechanisms. These compounds may act as reliable markers for oxidative stress and contribute to the study of various diseases, including Alzheimer's disease and cancer, highlighting their significance in medical research (Žarković, 2003).
Catalysis and Organic Synthesis
The study of benzoxaboroles, related to benzaldehyde chemistry, outlines their use as building blocks in organic synthesis, demonstrating biological activity and potential in clinical trials. This indicates the versatility of benzaldehyde derivatives in catalyzing reactions and developing new pharmaceuticals, offering a window into how 4-(11-Hydroxyundecyloxy)benzaldehyde might be applied in synthetic chemistry (Adamczyk-Woźniak et al., 2009).
Antioxidant Activity and Food Safety
In the context of food science, the role of lipid peroxidation products like 4-HNE, derived from fatty acids, in contributing to food quality and safety has been explored. This research can inform the potential antioxidant applications of this compound in mitigating oxidative damage, thus improving food preservation and safety measures (Liao et al., 2020).
Pharmaceutical and Medicinal Chemistry
The exploration of hydroxycoumarins, a category related to benzaldehyde derivatives, for their pharmacological properties underlines the potential of such compounds in developing new medications. Studies focus on the synthesis, bioactivity, and applications of these compounds, suggesting a similar interest in the applications of this compound in medicine and pharmacology (Yoda, 2020).
Properties
IUPAC Name |
4-(11-hydroxyundecoxy)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28O3/c19-14-8-6-4-2-1-3-5-7-9-15-21-18-12-10-17(16-20)11-13-18/h10-13,16,19H,1-9,14-15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUNZXZMRQBKWQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)OCCCCCCCCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30566189 | |
Record name | 4-[(11-Hydroxyundecyl)oxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30566189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124389-14-6 | |
Record name | 4-[(11-Hydroxyundecyl)oxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30566189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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